2-(3-chlorophenyl)-2-oxoacetaldehyde
Description
Historical Context of Arylglyoxals as Reactive Intermediates
Arylglyoxals, the class of compounds to which 2-(3-chlorophenyl)-2-oxoacetaldehyde belongs, have long been recognized as important synthons and reactive intermediates in organic synthesis. researchgate.net Historically, these molecules, characterized by an aromatic ring attached to a glyoxal (B1671930) (oxoacetaldehyde) unit, have been pivotal in the construction of diverse heterocyclic compounds. researchgate.netacs.org Phenylglyoxal (B86788), the simplest member of this family, is a well-studied example that showcases the dual reactivity of the ketone and aldehyde functionalities. researchgate.net The ability of arylglyoxals to participate in a variety of chemical reactions, including condensations and cyclizations, has solidified their role as valuable building blocks for creating complex molecular architectures. acs.org The study of these reactive intermediates continues to be an active area of research, with ongoing efforts to explore their full synthetic potential. nih.govnih.gov
Significance of the α-Ketoaldehyde Functional Group in Synthetic Transformations
The α-ketoaldehyde functional group, a defining feature of this compound, consists of a ketone carbonyl group directly adjacent to an aldehyde carbonyl group. This arrangement of functional groups results in a highly reactive molecule. The inherent polarity of the carbonyl groups makes both carbon atoms electrophilic and susceptible to attack by nucleophiles. msu.edu This dual reactivity is the cornerstone of their synthetic utility, allowing them to undergo a wide array of transformations.
In synthetic chemistry, α-ketoaldehydes are employed in reactions to form carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the assembly of complex organic molecules. msu.edu They are particularly useful in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. researchgate.net Recent research has also highlighted the versatile roles of α-ketoaldehydes in biochemical processes, such as protein glycation, and their application in biomedical fields, for example, in peptide stapling to enhance biological activities. nih.gov
Strategic Importance of Halogenated Phenylglyoxal Derivatives as Precursors
Organohalides, particularly aryl halides, are a crucial class of compounds that serve as key precursors in a multitude of organic reactions. rsc.org The presence of a halogen atom on an aromatic ring, as seen in this compound, provides a reactive handle for further functionalization. This strategic placement of a chlorine atom significantly enhances the synthetic value of the phenylglyoxal scaffold.
Halogenated phenylglyoxal derivatives are important building blocks because the halogen can participate in a variety of cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org This allows for the introduction of a wide range of substituents onto the aromatic ring, enabling the synthesis of a diverse library of compounds from a single halogenated precursor. This strategic importance is underscored by the increasing prominence of such reactions in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.org
Overview of Contemporary Research Trends Involving this compound
Contemporary research on this compound primarily focuses on its application as a key intermediate in organic synthesis and the pharmaceutical industry. alfachemch.com This compound, often used in its hydrate (B1144303) form, 3-Chlorophenylglyoxal hydrate, is an important raw material for the production of various antimicrobial preparations. alfachemch.com For instance, it is utilized in the manufacture of levofloxacin, a broad-spectrum fluoroquinolone antibiotic. alfachemch.com
Current research endeavors continue to explore the synthetic utility of this compound in creating novel molecules with potential biological activity. Its reactivity allows it to be a versatile starting material for the synthesis of various heterocyclic structures. The ongoing investigation into its chemical properties and reactions aims to develop more efficient and environmentally friendly synthetic methodologies for valuable chemical entities.
Data Tables
Table 1: Physicochemical Properties of this compound and its Hydrate
| Property | This compound | This compound hydrate |
| CAS Number | 27700-54-5 bldpharm.com | 177288-16-3 alfachemch.com |
| Molecular Formula | C₈H₅ClO₂ bldpharm.comguidechem.com | C₈H₇ClO₃ alfachemch.comchembk.com |
| Molecular Weight | 168.58 g/mol bldpharm.com | 186.59 g/mol alfachemch.comchembk.com |
| Appearance | Not specified | Off-white to slight yellow solid alfachemch.com |
| Boiling Point | Not specified | 343.2℃ at 760mmHg chembk.com |
| Storage Condition | Not specified | 2-8℃ chembk.com |
Structure
3D Structure
Properties
Molecular Formula |
C8H5ClO2 |
|---|---|
Molecular Weight |
168.57 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C8H5ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-5H |
InChI Key |
SQTOBAAJPRCLLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 3 Chlorophenyl 2 Oxoacetaldehyde and Analogous α Ketoaldehydes
Established Synthetic Routes to Arylglyoxals
The conversion of readily available acetophenones to arylglyoxals is a cornerstone of their synthesis. Traditional methods have heavily relied on stoichiometric oxidation, with selenium dioxide being a prominent reagent.
Oxidation Reactions for α-Ketoaldehyde Formation (e.g., Selenium Dioxide Oxidation)
The oxidation of the α-methyl group of an acetophenone to a 1,2-dicarbonyl compound is a classic and widely used method for the preparation of arylglyoxals. The most notable of these methods is the Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidant. bohrium.comacs.orgrsc.org This reaction is effective for the synthesis of 2-(3-chlorophenyl)-2-oxoacetaldehyde from 3-chloroacetophenone.
The general reaction involves heating the substituted acetophenone with selenium dioxide in a suitable solvent, often aqueous dioxane or ethanol. acs.org The mechanism of the Riley oxidation is well-understood and proceeds through the enol form of the ketone. The enol attacks the electrophilic selenium center of SeO₂, leading to the formation of a selenium ester intermediate which, after a series of steps including rearrangement and hydrolysis, yields the desired α-ketoaldehyde and elemental selenium. acs.org
| Starting Material | Reagent | Solvent | Product | Yield (%) | Reference |
| Acetophenone | SeO₂ | Dioxane/Water | Phenylglyoxal (B86788) | 69-72 | acs.org |
| Substituted Acetophenones | SeO₂ | Dioxane/Water | Substituted Arylglyoxals | Varies | nih.gov |
Table 1: Examples of Selenium Dioxide Oxidation for Arylglyoxal Synthesis
Considerations for Regioselective Functionalization of Phenyl Rings
The synthesis of this compound necessitates the availability of 3-chloroacetophenone as the starting material. The regioselectivity of the chlorination of acetophenone is governed by the directing effects of the acetyl group. The acetyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, direct chlorination of acetophenone will primarily yield the 3-chloro-substituted product.
The chlorine atom itself is an ortho-, para-director, but a deactivator. researchgate.netnih.govvapourtec.com This is due to the interplay of its electron-withdrawing inductive effect and its electron-donating resonance effect. When considering further functionalization of the 3-chlorophenyl ring in the final product or intermediates, the directing effects of both the chloro and the glyoxal (B1671930) substituents would need to be taken into account.
Emerging and Optimized Synthetic Approaches
While the Riley oxidation is a reliable method, the toxicity of selenium compounds and the often harsh reaction conditions have prompted the development of more efficient, safer, and environmentally benign synthetic strategies.
Catalytic Protocols in Glyoxal Synthesis
Modern synthetic chemistry is increasingly moving towards catalytic processes to minimize waste and improve efficiency. While selenium dioxide is often used in stoichiometric amounts, catalytic versions of the Riley oxidation have been developed. These methods typically use a co-oxidant, such as tert-butyl hydroperoxide (TBHP), to regenerate the active selenium species, allowing for the use of only a catalytic amount of the selenium reagent. bohrium.com
Furthermore, research into alternative catalytic systems that avoid heavy metals is an active area. For instance, the use of iodine in dimethyl sulfoxide (DMSO) has been reported for the synthesis of phenylglyoxal from acetophenone, although product isolation can be challenging. researchgate.net The development of efficient and selective catalytic oxidations of the benzylic position of substituted acetophenones remains a key goal.
Continuous Flow Chemistry Applications for Efficient Production
Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters. bohrium.comrsc.orgnih.gov The small reactor volumes and excellent heat and mass transfer in flow systems can lead to improved safety, higher yields, and easier scalability. bohrium.comrsc.org
The oxidation of acetophenones to arylglyoxals is a reaction that can benefit from flow technology. The use of selenium dioxide, a toxic solid, can be managed more safely in a closed flow system. Furthermore, the precise control of temperature and residence time can help to minimize the formation of byproducts and improve the selectivity of the reaction. While specific examples for the continuous flow synthesis of this compound are not extensively detailed in the literature, the principles of flow chemistry have been successfully applied to other oxidation reactions of aromatic ketones, suggesting its potential for this synthesis. acs.org
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. researchgate.netnih.govnih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in some cases, improve yields. nih.govnih.gov
The selenium dioxide oxidation of aryl methyl ketones to arylglyoxals has been shown to be significantly enhanced by microwave assistance. nih.govnih.gov For example, a microwave-assisted Riley oxidation of various acetophenones has been reported to reduce the reaction time from several hours to just a few minutes, with quantitative conversion to the corresponding arylglyoxals. nih.gov This rapid and efficient heating can lead to cleaner reactions with fewer side products.
| Method | Key Advantages | Typical Reaction Time | Reference |
| Conventional Heating | Established and well-understood | Hours | acs.org |
| Microwave-Assisted | Drastic reduction in reaction time, potentially higher yields | Minutes | nih.govnih.gov |
Table 2: Comparison of Conventional and Microwave-Assisted Selenium Dioxide Oxidation
Development of Stereoselective Synthetic Pathways to Chiral α-Ketoaldehydes
The creation of chiral centers with high enantioselectivity is a critical challenge in modern synthetic chemistry. For α-ketoaldehydes, the development of stereoselective pathways allows for the synthesis of optically active molecules that are crucial building blocks for pharmaceuticals. Research has focused on catalytic asymmetric methods to introduce chirality at the α-position of aldehydes and ketones.
Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. For instance, chiral secondary amine catalysts can activate α,β-unsaturated aldehydes towards asymmetric reactions through the formation of iminium ions. mdpi.com This approach has been successfully applied in the synthesis of natural products. mdpi.com Another strategy involves the use of chiral organocatalysts to facilitate the asymmetric α-fluorination of aldehydes, which can then be converted into a variety of chiral molecules with a fluorinated quaternary carbon center. nih.gov This method has achieved high enantioselectivity, with enantiomeric ratios ranging from 91:9 to over 99:1 using specific organocatalysts. nih.gov
Metal-catalyzed reactions also offer robust pathways to chiral α-ketoaldehydes and their derivatives. A notable development is a copper-catalyzed method for the enantioselective synthesis of α-quaternary aldehydes. nih.govunc.edu This reaction utilizes simple carboxylic acid starting materials and a monodentate chiral phosphine ligand, affording a range of products in good yields (25–94%) and high enantiomeric ratios (90:10 to >99:1). nih.govunc.edu Palladium catalysis has also been employed to access α-chiral aldehydes through the α-arylation of aldehydes, resulting in high yields and excellent enantioselectivities. nih.gov Furthermore, a transition-metal-free process has been reported for preparing α-chiral ketones, which are structurally related to α-ketoaldehydes, via radical-induced stereospecific 1,2-migration of a chiral secondary alkyl group using vinyl boron ate complexes. nih.gov
These methodologies provide a framework for the potential asymmetric synthesis of chiral derivatives of this compound. The choice of catalyst and reaction conditions can be adapted to introduce a stereocenter adjacent to the carbonyl group, leading to valuable chiral building blocks.
| Method | Catalyst/Reagent | Substrate Type | Key Feature | Yield | Enantioselectivity (er/ee) |
| Organocatalytic α-Fluorination | Chiral Organocatalyst (e.g., Jørgensen's catalyst) / NFSI | Racemic α-chloroaldehydes | Construction of fluorinated quaternary carbon centers | Moderate to Good | 91:9 to >99:1 er nih.gov |
| Copper-Catalyzed α-Quaternization | Copper / Chiral Phosphine Ligand | Carboxylic acids / Allyl organodiboron reagents | Forms α-quaternary stereocenters | 25-94% nih.govunc.edu | 90:10 to >99:1 er nih.govunc.edu |
| Palladium-Catalyzed α-Arylation | Palladium / C1-symmetric (P,N) ligand | Aldehydes | Access to indane derivatives with quaternary stereocenters | High | Excellent nih.gov |
| Radical Polar Crossover | Vinyl boron ate complexes / Alkyl iodides | Enantioenriched secondary alkyl pinacolboronic esters | Transition-metal-free C-C bond formation | Moderate | Excellent enantiopurity nih.gov |
Process Intensification and Scale-Up Research
Moving from laboratory-scale synthesis to large-scale industrial production requires significant process optimization to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound and related compounds, process intensification, particularly through the adoption of continuous flow chemistry, offers substantial advantages over traditional batch processing.
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This technology provides superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and inherent safety benefits, especially for highly exothermic or hazardous reactions. beilstein-journals.orgresearchgate.net The improved control can lead to higher yields, better selectivity, and reduced byproduct formation. researchgate.net
The scale-up of reactions involving aldehydes, such as oxidation and amination, has been successfully demonstrated using continuous-flow reactors. For example, the phase-transfer-catalyzed hypochlorite oxidation of alcohols to aldehydes has been scaled from microreactors to meso-scale systems like the Corning Advanced-Flow™ Reactor (AFR). researchgate.net This transition resulted in a production rate increase of up to 700 times without compromising mass transport performance. researchgate.net The use of flow reactors with back-pressure regulation allows for the superheating of solvents, enabling reactions at temperatures above their atmospheric boiling points, which can significantly accelerate reaction rates. thieme-connect.dedurham.ac.uk
Pharmaceutical companies have increasingly adopted flow chemistry for the synthesis of active pharmaceutical ingredients (APIs). beilstein-journals.orgthieme-connect.de This includes multi-step syntheses where unstable or hazardous intermediates are generated and consumed in situ, avoiding their isolation and accumulation. nih.gov For the production of a compound like this compound, a continuous process could involve the oxidation of a suitable precursor, such as 2-(3-chlorophenyl)-2-hydroxyacetaldehyde, in a flow reactor. This approach would allow for safe handling of the oxidant and precise temperature control to maximize the yield of the desired α-ketoaldehyde. The ability to rapidly screen reaction conditions and the modular nature of flow systems facilitate quicker process development and easier scaling from lab to pilot plant and commercial production. youtube.com
| Technology | Reactor Type | Application Example | Key Advantage | Scale-Up Factor |
| Continuous Flow Chemistry | Microreactor / Corning AFR | Phase-transfer catalyzed oxidation of alcohols to aldehydes | Enhanced mass and heat transport, increased safety | Up to 700x increase in production rate researchgate.net |
| Continuous Flow Chemistry | Plug-Flow Reactor | Thermal cyclization | Access to high temperatures/pressures safely, rapid heating thieme-connect.de | From 5.5 mL research scale to 7.1 L pilot scale thieme-connect.de |
| Continuous Flow Chemistry | H-Cube Midi™ | Flow hydrogenation | High throughput of material with no further purification needed | Enabled synthesis of 3.8 g of pure product in 2 hours durham.ac.uk |
| Continuous Flow Chemistry | Trickle-Bed Reactor | Reaction with gaseous reagents (e.g., oxygen) | Efficient gas-liquid contact, coupled with direct in-line quenching | Demonstrated in multi-step API synthesis beilstein-journals.org |
Chemical Reactivity and Mechanistic Investigations of 2 3 Chlorophenyl 2 Oxoacetaldehyde
Reactivity Profiles of the Aldehyde Carbonyl Center
The aldehyde group in 2-(3-chlorophenyl)-2-oxoacetaldehyde is the more electrophilic of the two carbonyl centers. This heightened reactivity is due to both steric and electronic factors. Sterically, the aldehyde carbon is less hindered, having only one substituent (a hydrogen atom), which allows for easier access by nucleophiles compared to the more crowded ketone carbon. libretexts.org Electronically, aldehydes are inherently more reactive than ketones because they lack a second electron-donating alkyl or aryl group that would otherwise help to stabilize the partial positive charge on the carbonyl carbon. fiveable.me
The principal reaction pathway for the aldehyde center is nucleophilic addition. libretexts.orgmasterorganicchemistry.com Due to its high electrophilicity, the aldehyde carbonyl is the preferred site of attack for a wide array of nucleophiles. nih.gov This chemoselectivity is a cornerstone of the synthetic utility of aryl glyoxals, allowing for transformations that primarily involve the formyl group while the keto group remains intact, at least initially. researchgate.net
In a typical nucleophilic addition, the nucleophile attacks the electrophilic aldehyde carbon, causing the rehybridization of this carbon from sp² to sp³. This breaks the C=O pi bond, pushing the electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org Numerous multicomponent reactions utilize aryl glyoxals, leveraging the reactivity of the aldehyde group to construct complex heterocyclic systems. researchgate.netdntb.gov.ua
Table 1: General Nucleophilic Addition at the Aldehyde Center
| Reactant | Nucleophile (:Nu⁻) | Intermediate | Final Product (after protonation) |
| This compound | Cyanide (⁻CN) | Tetrahedral Cyanohydrin Alkoxide | 2-(3-chlorophenyl)-1-hydroxy-1-oxoacetonitrile |
| This compound | Hydride (H⁻) | Tetrahedral Alkoxide | 1-(3-chlorophenyl)-1-oxoethane-1,2-diol |
| This compound | Amine (R₂NH) | Hemiaminal | Imine/Enamine Precursor |
The reaction of 2-oxoaldehydes with organometallic reagents reveals a fascinating divergence from standard carbonyl chemistry. While Grignard reagents (RMgX) are potent nucleophiles that readily add to most aldehydes, they exhibit an unexpected reluctance to react with the aldehyde function in 2-oxoaldehydes. nih.govacs.org This peculiar behavior is attributed to the influence of the adjacent α-keto group. nih.gov
In stark contrast, organocuprates, often referred to as Gilman reagents (R₂CuLi), react efficiently under anaerobic conditions. nih.gov These "softer" nucleophiles selectively perform a nih.govrsc.org-addition to the aldehyde carbonyl, yielding α-hydroxy ketones upon workup. nih.govacs.org This selective reactivity provides a reliable method for converting 2-oxoaldehydes into valuable α-hydroxy ketone products.
Table 2: Reactivity of Organometallic Reagents with the Aldehyde Center
| Organometallic Reagent | Type | Reactivity with Aldehyde | Typical Product | Reference |
| Grignard Reagent (RMgX) | Hard Nucleophile | Reluctant / No Reaction | N/A | nih.govacs.org |
| Organocuprate (R₂CuLi) | Soft Nucleophile | Efficient nih.govrsc.org-Addition | α-Hydroxy Ketone | nih.govacs.org |
Mechanistic studies clarify the differing behaviors of Grignard and organocuprate reagents. The reluctance of Grignard reagents is a notable exception to their typical reactivity profile with aldehydes. nih.gov
For organocuprates, the reaction proceeds via nucleophilic addition to the aldehyde carbonyl to form a copper-containing intermediate. It is believed that the α-hydroxy ketone product is generated before the final hydrolysis or acid work-up step. nih.govacs.org
Furthermore, the reaction conditions can dictate the final product. If the reaction with the organocuprate is conducted in the presence of air (aerobic conditions), a copper-catalyzed oxidative cross-coupling occurs. nih.govacs.org This pathway does not yield the α-hydroxy ketone but instead leads to the formation of 1,2-diones (benzils). This transformation highlights the ability of the copper species to mediate oxidation following the initial addition step. nih.gov
Reactivity Characteristics of the Ketone Carbonyl Group
The ketone carbonyl in this compound is significantly less reactive towards nucleophilic attack than the aldehyde. However, its presence is crucial as it enables a different set of reactions centered around the adjacent α-proton (the aldehyde hydrogen).
Direct, selective nucleophilic addition to the ketone carbonyl in the presence of the more reactive aldehyde is challenging and not a common synthetic strategy. Most reactions involving external nucleophiles will preferentially occur at the aldehyde center. libretexts.orgnih.gov However, the ketone group can participate in reactions where both carbonyls are involved, such as intramolecular Cannizzaro reactions, where one molecule of the glyoxal (B1671930) is disproportionated to an α-hydroxy carboxylic acid under basic conditions. researchgate.net
A key feature of the ketone group is its ability to undergo enolization. The aldehyde proton is α to the ketone carbonyl, making it acidic and capable of being removed to form an enolate. This enolate intermediate is nucleophilic at the carbon of the original aldehyde group.
This reactivity is most effectively harnessed through the formation of an enamine, a nitrogen analog of an enol. mychemblog.comwikipedia.org this compound can react with a secondary amine (e.g., pyrrolidine, morpholine) under acid catalysis to form an enamine. wikipedia.orgmasterorganicchemistry.com In this structure, the lone pair of electrons on the nitrogen atom increases the nucleophilicity of the α-carbon (the original aldehyde carbon). orgoreview.comlibretexts.org
This enamine can then act as a potent nucleophile in what is known as the Stork enamine synthesis. mychemblog.comwikipedia.org It can react with various electrophiles, such as alkyl halides or acyl halides, to form a new carbon-carbon bond at the α-position. wikipedia.orglibretexts.org Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, yielding a product that has been selectively functionalized at the carbon adjacent to the ketone. orgoreview.comwikipedia.org This three-step sequence—enamine formation, alkylation/acylation, and hydrolysis—is a powerful method for α-functionalization of ketones. libretexts.orglibretexts.org
Chemo- and Regioselectivity in Multi-Carbonyl Systems
The presence of two distinct carbonyl groups in this compound—an aldehyde and a ketone—raises questions of chemo- and regioselectivity in its reactions. Generally, aldehydes are more reactive towards nucleophilic attack than ketones. This increased reactivity is attributed to both electronic and steric factors.
Electronically, the carbonyl carbon of an aldehyde is more electrophilic than that of a ketone. stackexchange.comsci-hub.senih.govnih.govmdpi.com This is because aldehydes have only one electron-donating alkyl or aryl group, along with a hydrogen atom, attached to the carbonyl carbon, whereas ketones have two such groups. The electron-donating nature of these groups reduces the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack. In the case of this compound, the phenyl group is attached to the ketone, and a hydrogen is attached to the aldehyde, rendering the aldehyde carbon significantly more electrophilic.
Sterically, the single substituent and smaller hydrogen atom on the aldehyde carbonyl offer less hindrance to an incoming nucleophile compared to the two bulkier substituents on the ketone carbonyl. nih.govmdpi.com This makes the aldehyde group more accessible for reactions.
Consequently, in nucleophilic addition reactions, the preferential site of attack on this compound is the aldehyde carbon. This inherent selectivity allows for controlled chemical transformations, leading to specific products where the ketone group remains available for subsequent reactions.
| Factor | Aldehydes | Ketones | Implication for this compound |
|---|---|---|---|
| Electronic Effect | One R group, less electron donation, more electrophilic carbon | Two R groups, more electron donation, less electrophilic carbon | The aldehyde carbon is more susceptible to nucleophilic attack. |
| Steric Effect | Less hindered (H atom is small) | More hindered (two R groups) | Nucleophiles can more easily approach the aldehyde carbon. |
Cycloaddition and Condensation Reactions
The dicarbonyl nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds through cycloaddition and condensation reactions.
Imidazole (B134444) derivatives, which are important motifs in medicinal chemistry, can be synthesized using 1,2-dicarbonyl compounds. One common method is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). In a variation of this, 2,4,5-trisubstituted imidazoles can be prepared by reacting a 1,2-dicarbonyl compound with an aldehyde in the presence of ammonium (B1175870) acetate (B1210297). bohrium.comrsc.org
In this context, this compound can serve as the 1,2-dicarbonyl component. For example, its reaction with another aldehyde (R-CHO) and ammonium acetate would be expected to yield a 2-R-4-(3-chlorophenyl)-5-substituted-imidazole, although the specific substitution at the 5-position would depend on the reaction conditions and the nature of the second aldehyde. The likely mechanism involves the initial formation of an imine from the aldehyde, followed by condensation with the dicarbonyl compound and ammonia, and subsequent cyclization and oxidation to form the aromatic imidazole ring.
| Reactants | Catalyst/Reagent | Expected Product Class |
|---|---|---|
| This compound, Aldehyde (R-CHO) | Ammonium Acetate | 2,4,5-Trisubstituted Imidazole |
The reaction of 1,2-dicarbonyl compounds with 1,2-diamines is a classical and highly efficient method for the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with a wide range of biological activities. researchgate.netnih.govnih.govresearchgate.net The reaction of this compound with ortho-phenylenediamine is expected to proceed via a double condensation reaction to form 2-(3-chlorophenyl)quinoxaline. researchgate.netlibretexts.org The reaction typically occurs under mild conditions, often at room temperature or with gentle heating, and can be catalyzed by acids. researchgate.netnih.gov
The mechanism involves the initial nucleophilic attack of one of the amino groups of the diamine on one of the carbonyl carbons of this compound, followed by dehydration to form an imine. A subsequent intramolecular cyclization occurs, where the second amino group attacks the remaining carbonyl group, leading to a second imine formation and the creation of the dihydropyrazine (B8608421) ring, which then aromatizes to the stable quinoxaline. Given the higher reactivity of the aldehyde group, the initial reaction likely occurs at this position.
Reactions with ammonia derivatives, such as hydroxylamine (B1172632) or hydrazines, would be expected to selectively form oximes or hydrazones at the more reactive aldehyde position first.
| Dicarbonyl Compound | Diamine | Expected Product | Reaction Type |
|---|---|---|---|
| This compound | ortho-phenylenediamine | 2-(3-chlorophenyl)quinoxaline | Condensation/Cyclization |
While there are no specific examples in the literature detailing intramolecular cyclization cascades of pre-functionalized this compound, the reactivity of the dicarbonyl moiety suggests significant potential for such reactions. If a nucleophilic group were present at a suitable position on a derivative of this molecule, an intramolecular reaction could lead to the formation of a new heterocyclic ring.
For instance, a derivative of this compound bearing a nucleophilic group (e.g., -OH, -NH2, or a soft carbon nucleophile) on a side chain attached to the phenyl ring could undergo an intramolecular aldol-type or related cyclization. The reaction would likely be initiated by the formation of an enolate from the ketone, which could then attack the aldehyde. The feasibility and outcome of such a reaction would depend on the length and nature of the linking chain, with the formation of 5- and 6-membered rings being generally favored due to their thermodynamic stability.
A plausible, albeit hypothetical, cascade could involve an initial intramolecular nucleophilic attack on the highly reactive aldehyde, followed by a secondary cyclization involving the ketone. Such tandem reactions are powerful tools in organic synthesis for the rapid construction of complex molecular architectures from relatively simple starting materials.
Oxidative and Reductive Transformations
The carbonyl groups of this compound can undergo both oxidation and reduction. While standard reduction with agents like sodium borohydride (B1222165) would likely reduce both carbonyls, selective reduction of the more reactive aldehyde is also a possibility under controlled conditions. Oxidative transformations can be more complex and offer unique synthetic pathways.
Copper-catalyzed oxidative cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Arylglyoxals have been shown to be viable substrates in such transformations. For example, a highly efficient copper-catalyzed oxidative C-N coupling reaction has been developed for the coupling of carbazoles with arylglyoxal hydrates. This reaction demonstrates that the arylglyoxal unit can participate in oxidative coupling processes.
In a hypothetical copper-catalyzed oxidative cross-coupling reaction involving this compound, the compound could potentially react with a variety of partners. For instance, coupling with another aromatic or heteroaromatic compound could proceed via a C-H activation mechanism. The copper catalyst, in a higher oxidation state, would facilitate the formation of a bond between the two partners, with an oxidant regenerating the active catalyst. The specific regioselectivity of such a reaction on the this compound moiety would be an important consideration for further investigation.
| Substrate 1 | Substrate 2 | Catalyst System | Reaction Type |
|---|---|---|---|
| Carbazole | Arylglyoxal Hydrate (B1144303) | Copper Catalyst / Oxidant | Oxidative C-N Coupling |
Catalytic Hydrogenation Studies
The catalytic hydrogenation of this compound presents a challenge in chemoselectivity due to the presence of two distinct carbonyl groups: an aldehyde and a ketone. The aldehyde carbonyl is generally more susceptible to reduction than the ketone carbonyl due to lower steric hindrance and greater electrophilicity. nih.gov Consequently, controlling the reaction conditions allows for the selective formation of different reduction products.
Mild hydrogenation conditions, typically employing catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) at low hydrogen pressure and ambient temperature, are expected to favor the selective reduction of the aldehyde functionality. nih.govcam.ac.uk This would yield 1-(3-chlorophenyl)-2-hydroxyethan-1-one. More forcing conditions, such as higher hydrogen pressures, elevated temperatures, or the use of more aggressive catalysts like Raney Nickel or Rhodium, would lead to the complete reduction of both carbonyl groups to afford 1-(3-chlorophenyl)ethane-1,2-diol. A potential side reaction, particularly under harsh conditions or with palladium catalysts, is the hydrogenolysis of the resulting benzylic alcohol, which would yield 1-(3-chlorophenyl)ethanol. researchgate.net
The choice of catalyst and solvent can significantly influence the product distribution. For instance, ruthenium-based homogeneous catalysts have shown high efficiency and selectivity for the hydrogenation of aldehydes in the presence of ketones. nih.gov The use of specific additives or catalyst supports can also prevent over-reduction or other side reactions. nih.gov
| Catalyst System | Substrate Type | Typical Conditions | Major Product | Reference |
|---|---|---|---|---|
| Pd/C | Aromatic Aldehydes/Ketones | H₂ (1 atm), Ethanol, 25°C | Selective aldehyde reduction, potential for over-reduction | nih.govresearchgate.net |
| PtO₂ | Dicarbonyls | H₂ (1-4 atm), Ethyl Acetate, 25°C | Full reduction to diol | researchgate.net |
| [Ru(en)(dppe)(OCOtBu)₂] | Ketoaldehydes | H₂ (4-8 bar), Base, 25°C | Highly selective reduction of aldehyde | nih.gov |
| Raney Ni | Aromatic Carbonyls | H₂ (50-100 atm), 100-150°C | Non-selective, full reduction and potential ring hydrogenation | researchgate.net |
Rearrangement Reactions of α-Ketoaldehydes (e.g., Ritter Reaction)
While α-ketoaldehydes themselves are not typically substrates for direct rearrangement, their derivatives, particularly those formed from the reduction of one of the carbonyl groups, can undergo significant structural reorganization.
One of the most relevant transformations is the α-ketol rearrangement . wikipedia.orgorganicreactions.org This reaction involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone or aldehyde, typically induced by acid or base. wikipedia.orgacs.org For this compound, if the ketonic carbonyl were selectively reduced to form the α-hydroxy aldehyde, 2-(3-chlorophenyl)-2-hydroxyacetaldehyde, this intermediate could undergo a base-catalyzed rearrangement. Deprotonation of the hydroxyl group would facilitate the migration of the 3-chlorophenyl group to the adjacent aldehyde carbon, yielding 1-(3-chlorophenyl)-2-oxopropanal after protonation. The driving force for this reversible reaction is the formation of the more thermodynamically stable isomer. wikipedia.orgorganicreactions.org
The Ritter reaction , mentioned as an example, is the reaction of a nitrile with a substrate capable of forming a stable carbocation in the presence of a strong acid. wikipedia.orgorganicreactions.org The parent compound, this compound, is not a suitable substrate for a direct Ritter reaction as it does not readily form a stable carbocation. However, a derivative such as the diol product from complete hydrogenation, 1-(3-chlorophenyl)ethane-1,2-diol, could potentially serve as a precursor. Under strongly acidic conditions, protonation and loss of water from the benzylic alcohol could generate a stabilized secondary benzylic carbocation. This carbocation could then be trapped by a nitrile (e.g., acetonitrile) to form a nitrilium ion intermediate, which upon hydrolysis would yield an N-substituted amide. openochem.orgorganic-chemistry.org
| Reaction | Required Substrate Derivative | Typical Conditions | Key Intermediate | Potential Product |
|---|---|---|---|---|
| α-Ketol Rearrangement | 2-(3-chlorophenyl)-2-hydroxyacetaldehyde | Base (e.g., LiOtBu) or Acid (e.g., H₂SO₄) | Alkoxide or Protonated Carbonyl | 1-(3-chlorophenyl)-2-oxopropanal |
| Ritter Reaction | 1-(3-chlorophenyl)ethane-1,2-diol | Strong Acid (e.g., H₂SO₄), Nitrile (e.g., CH₃CN) | Benzylic Carbocation | N-(1-(3-chlorophenyl)-2-hydroxyethyl)acetamide |
Kinetic and Thermodynamic Parameters Governing Reactivity
The reactivity of this compound is governed by the distinct electronic and steric properties of its two carbonyl groups. Understanding the kinetic and thermodynamic factors is essential for predicting its behavior in chemical reactions. wikipedia.org
Kinetic Considerations: Kinetically, the aldehyde carbonyl is the more reactive site for nucleophilic attack. This is due to two primary factors:
Steric Accessibility: The aldehyde proton presents minimal steric hindrance compared to the bulkier 3-chlorophenyl group attached to the ketone carbonyl.
Electronic Effects: While both carbonyls are electron-deficient, the aldehyde is inherently more electrophilic than a ketone. The adjacent benzoyl group exerts a strong electron-withdrawing effect, further activating the aldehyde carbonyl towards nucleophilic addition. The chlorine atom at the meta position on the phenyl ring has a minor electron-withdrawing inductive effect, which slightly increases the electrophilicity of the ketone but is not sufficient to overcome the greater reactivity of the aldehyde.
Reaction rates are thus significantly faster at the aldehyde position. For instance, in reactions with amines or other nucleophiles, the initial attack will overwhelmingly occur at the formyl group. nih.gov
Thermodynamic Considerations: Thermodynamically, reactions at the carbonyl groups, such as reduction, are generally exothermic. acs.org The stability of the final product often dictates the reaction outcome under equilibrium conditions. In aqueous solution, α-ketoaldehydes like this compound can exist in equilibrium with their hydrate forms. The aldehyde carbonyl is more prone to hydration than the ketone. The position of this equilibrium is influenced by the solvent, pH, and temperature.
| Reaction Type | Site | Kinetic Favorability | Thermodynamic Consideration |
|---|---|---|---|
| Nucleophilic Addition (e.g., Hydration, Cyanohydrin formation) | Aldehyde | High (Less hindered, more electrophilic) | Hydrate formation is often favorable, especially for aldehydes. |
| Ketone | Low (Sterically hindered) | Less favorable compared to aldehyde hydration. | |
| Catalytic Hydrogenation | Aldehyde | High (More readily reduced) | Reduction to primary alcohol is highly exothermic. |
| Ketone | Low (Requires stronger conditions) | Reduction to secondary alcohol is also exothermic but less so than aldehyde reduction. |
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₈H₅ClO₂ |
| 1-(3-chlorophenyl)-2-hydroxyethan-1-one | C₈H₇ClO₂ |
| 1-(3-chlorophenyl)ethane-1,2-diol | C₈H₉ClO₂ |
| 1-(3-chlorophenyl)ethanol | C₈H₉ClO |
| 2-(3-chlorophenyl)-2-hydroxyacetaldehyde | C₈H₇ClO₂ |
| 1-(3-chlorophenyl)-2-oxopropanal | C₉H₇ClO₂ |
| N-(1-(3-chlorophenyl)-2-hydroxyethyl)acetamide | C₁₀H₁₂ClNO₂ |
| Acetonitrile (B52724) | C₂H₃N |
| Palladium | Pd |
| Platinum(IV) oxide | PtO₂ |
| Ruthenium | Ru |
| Rhodium | Rh |
Role As a Highly Versatile Synthetic Intermediate
Precursor for Nitrogen-Containing Heterocyclic Systems
The dicarbonyl functionality of 2-(3-chlorophenyl)-2-oxoacetaldehyde makes it an ideal precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. The two electrophilic centers can react with dinucleophilic species to form stable ring systems.
Substituted imidazoles are a critical class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. nih.gov The Radziszewski reaction and related methodologies provide a common route to tri- and tetra-substituted imidazoles, typically involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) or a primary amine. nih.gov
In this context, this compound can serve as the 1,2-dicarbonyl component. The general reaction mechanism involves the initial formation of a diimine intermediate from the reaction of the glyoxal (B1671930) with ammonia. This is followed by condensation with an aldehyde and subsequent cyclization and aromatization to yield the substituted imidazole (B134444). The versatility of this method allows for the synthesis of a diverse library of imidazole derivatives by varying the aldehyde and amine components. For instance, the reaction of this compound with a selected aldehyde and ammonium (B1175870) acetate (B1210297) in a suitable solvent like acetic acid would be expected to produce the corresponding 2,4(5)-disubstituted imidazole.
Table 1: Representative Synthesis of a Substituted Imidazole Derivative
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Ammonium Acetate | 2-Aryl-4-(3-chlorophenyl)-1H-imidazole |
This synthetic strategy offers a direct and efficient pathway to highly functionalized imidazoles, which are scaffolds of significant interest in drug discovery. nih.govjocpr.com
Imidazo[1,2-a]pyridines are another class of fused nitrogen-containing heterocycles that are recognized as "drug prejudice" scaffolds due to their prevalence in medicinal chemistry. rsc.orgnih.gov Several synthetic strategies for the construction of this bicyclic system have been developed, many of which involve the reaction of a 2-aminopyridine derivative with an α-haloketone or a related 1,2-dicarbonyl compound.
The reaction of 2-aminopyridine with an α-dicarbonyl compound, such as this compound, followed by cyclization, is a plausible route to the corresponding 2-substituted imidazo[1,2-a]pyridine. The reaction typically proceeds by initial formation of an imine between the 2-amino group of the pyridine and one of the carbonyl groups of the glyoxal, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyridine core. The use of various substituted 2-aminopyridines allows for the generation of a diverse range of derivatives. organic-chemistry.orgresearchgate.net
Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), also provide an efficient route to imidazo[1,2-a]pyridines, combining a 2-aminopyridine, an aldehyde, and an isocyanide in a one-pot synthesis. mdpi.comrug.nl While not a direct application of this compound as a dicarbonyl component, the structural motifs found in the products are related to those that could be synthesized from it.
Building Block for 1,2-Diones and Related Diketo Compounds
While this compound is itself a 1,2-dicarbonyl compound, its chemical structure can be further elaborated to construct more complex 1,2-diones and related diketo compounds. These molecules are valuable intermediates in their own right, serving as precursors for heterocycles like quinoxalines and other condensed ring systems through reactions with dinucleophiles. nih.gov
The aldehyde functionality of this compound can undergo reactions characteristic of aldehydes, such as aldol-type condensations or additions of organometallic reagents. For example, a base-catalyzed self-condensation or a crossed-aldol condensation with another enolizable ketone could potentially lead to the formation of a more complex polyketonic system. Subsequent oxidation of any resulting hydroxyl groups would yield a more elaborate diketone or a polyketone structure. The selenium dioxide (SeO2) oxidation of the aldehyde group to a carboxylic acid, followed by conversion to an acid chloride and subsequent reaction with an organometallic reagent, could also be a pathway to unsymmetrical 1,2-diketones. nih.gov
Applications in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the starting materials. mdpi.comnih.gov The dual carbonyl reactivity of this compound makes it a suitable candidate for participation in such reactions.
The Passerini reaction is a well-known MCR that involves the reaction of a carbonyl compound (an aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgslideshare.net This reaction is highly atom-economical and allows for the rapid construction of complex molecules from simple starting materials.
Aryl-glyoxals, such as this compound, can participate in Passerini-type reactions. In a typical Passerini reaction, the aldehyde group of the glyoxal would be expected to react with the isocyanide and a carboxylic acid. This three-component reaction would lead to the formation of an α-acyloxy-β-keto amide. The reaction proceeds through a trimolecular, concerted mechanism, and is often carried out in aprotic solvents at high concentrations. wikipedia.org The resulting products, which contain multiple functional groups, are valuable intermediates for further synthetic transformations. nih.gov
Table 2: General Scheme for a Passerini-Type Reaction
| Carbonyl Component | Carboxylic Acid | Isocyanide | Product |
| This compound | R-COOH | R'-NC | α-Acyloxy-β-keto amide |
α-Acyloxy ketones are an important class of organic compounds that can be synthesized through various methods. researchgate.netresearchgate.netorganic-chemistry.orgmdpi.comorganic-chemistry.org The Passerini reaction, as described above, provides a direct route to α-acyloxy amides, which are a subset of α-acyloxy ketones. Specifically, the reaction of an arylglyoxal like this compound with a carboxylic acid and an isocyanide yields a product with an acyloxy group alpha to a ketone. nih.gov
This one-pot reaction offers an excellent atom economy for the synthesis of these functionalized products. The resulting α-acyloxy-β-keto amides can be further transformed into other valuable compounds. The presence of the ketone, amide, and ester functionalities in a compact molecular framework allows for a rich subsequent chemistry.
Utility in the Derivatization of Thiol-Containing Compounds
The presence of a reactive α-dicarbonyl system in this compound makes it a prime candidate for reactions with nucleophilic species, particularly thiol-containing compounds. A prominent application in this regard is the Hantzsch thiazole synthesis, a classic and efficient method for the construction of the thiazole ring system.
The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. thermofisher.com While this compound is not an α-haloketone itself, its derivative, 2-bromo-1-(3-chlorophenyl)ethan-1,2-dione, serves as a suitable substrate for this reaction. This bromo-derivative can be readily prepared from this compound.
The reaction proceeds via the condensation of the α-haloketone with a thioamide, such as thiourea or substituted thioamides. This reaction provides a straightforward route to a variety of 2-aminothiazole derivatives bearing a 3-chlorophenyl substituent at the 4-position of the thiazole ring. asianpubs.orgnanobioletters.commdpi.com
Table 1: Examples of Thiazole Derivatives Synthesized from 2-bromo-1-(3-chlorophenyl)ethan-1,2-dione
| Thioamide Reactant | Resulting Thiazole Derivative |
| Thiourea | 2-Amino-4-(3-chlorophenyl)thiazole |
| N-methylthiourea | 4-(3-chlorophenyl)-2-(methylamino)thiazole |
| Phenylthiourea | 4-(3-chlorophenyl)-2-(phenylamino)thiazole |
This table is illustrative and based on the general principles of the Hantzsch thiazole synthesis.
This synthetic strategy is highly valuable for accessing a library of substituted thiazoles, which are important scaffolds in medicinal chemistry. The ability to introduce various substituents on the thioamide allows for the generation of a diverse range of derivatives for further chemical exploration.
Strategic Intermediate in the Synthesis of Complex Organic Molecules (e.g., Levofloxacin-related Antimicrobial Precursors)
This compound, often in its hydrated form (3-chlorophenylglyoxal hydrate), serves as a crucial starting material for the synthesis of precursors to complex pharmaceutical agents, including the broad-spectrum antibiotic Levofloxacin. While various synthetic routes to Levofloxacin exist, some pathways utilize intermediates derived from 3-chlorobenzoyl compounds. sciforum.netimpactfactor.org
One key precursor that can be synthesized from this compound is ethyl 3-(3-chlorophenyl)-3-oxopropanoate. This β-ketoester is a versatile building block for the construction of the quinolone core structure, which is central to the activity of fluoroquinolone antibiotics like Levofloxacin. nih.govmdpi.com
The synthesis of this key intermediate can be envisioned through the oxidation of the aldehyde functionality of this compound to a carboxylic acid, followed by esterification. Alternatively, more direct methods involving reactions with suitable C1 synthons might be employed. Once obtained, ethyl 3-(3-chlorophenyl)-3-oxopropanoate can be utilized in established synthetic sequences to construct the polycyclic framework of Levofloxacin.
The strategic importance of this compound in this context lies in its ability to provide a readily available and functionalized aromatic building block that can be efficiently converted into a key intermediate for a major pharmaceutical product.
Design and Synthesis of Novel Pharmacologically Relevant Scaffolds
The rich reactivity of the dicarbonyl functionality in this compound makes it an excellent starting point for the synthesis of a variety of novel heterocyclic scaffolds with potential pharmacological relevance. Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, are particularly well-suited for leveraging the synthetic potential of this intermediate. rug.nlnih.govresearchgate.netfrontiersin.orgnih.gov
One such powerful MCR is the Hantzsch dihydropyridine synthesis. thermofisher.comalfa-chemistry.comwikipedia.orgnih.govorganic-chemistry.org This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. The aldehyde component in this compound can readily participate in this reaction, leading to the formation of highly substituted 1,4-dihydropyridine and, upon subsequent oxidation, pyridine derivatives. These scaffolds are of significant interest in medicinal chemistry, with dihydropyridine derivatives being well-known calcium channel blockers. wikipedia.org
By reacting this compound with a β-ketoester (such as ethyl acetoacetate) and a nitrogen donor, a dihydropyridine ring bearing a 3-chlorophenyl-2-oxoacetyl group can be synthesized. This product can then be further modified at the ketone functionality to introduce additional diversity.
Furthermore, the dicarbonyl nature of this compound allows for its participation in condensation reactions with various dinucleophiles to form other heterocyclic systems. For instance, reaction with 1,2-diamines can lead to the formation of quinoxaline derivatives, while reaction with hydrazines can yield pyridazine derivatives. These heterocyclic cores are prevalent in many biologically active molecules.
Table 2: Potential Heterocyclic Scaffolds from this compound
| Reactant(s) | Resulting Heterocyclic Scaffold |
| β-ketoester, Ammonia/Ammonium Acetate | Dihydropyridine/Pyridine |
| 1,2-Diamine | Quinoxaline |
| Hydrazine | Pyridazine |
| Amidines | Pyrimidine |
This table illustrates potential synthetic applications based on the known reactivity of dicarbonyl compounds.
The ability to use this compound in these and other cyclocondensation and multicomponent reactions opens up avenues for the creation of novel molecular libraries for drug discovery programs, without delving into their specific biological activities.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
In the ¹H NMR spectrum of 2-(3-chlorophenyl)-2-oxoacetaldehyde, the aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group.
The aromatic protons on the 3-chlorophenyl ring would exhibit a complex splitting pattern in the range of δ 7.2 to 8.0 ppm. The proton at the C2 position (ortho to the carbonyl group) would likely be the most deshielded due to the anisotropic effect of the C=O bond. The proton at the C6 position would also be in the ortho position relative to the carbonyl group, with the other two protons at the C4 and C5 positions being meta and para, respectively. The electron-withdrawing nature of the chlorine atom at the C3 position would further influence the chemical shifts of the adjacent protons.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehydic H | 9.5 - 10.5 | Singlet (s) |
| Aromatic H (C2) | 7.8 - 8.0 | Doublet of Doublets (dd) |
| Aromatic H (C4) | 7.4 - 7.6 | Triplet (t) |
| Aromatic H (C5) | 7.3 - 7.5 | Doublet of Doublets (dd) |
| Aromatic H (C6) | 7.6 - 7.8 | Doublet (d) |
Note: The predicted multiplicities and coupling constants are estimations and would need to be confirmed by experimental data.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The two carbonyl carbons, one from the aldehyde and one from the ketone, would be the most downfield signals, typically appearing between δ 180 and 200 ppm. The aldehydic carbonyl carbon is generally found at a slightly higher field than the ketonic carbonyl carbon.
The aromatic carbons would resonate in the region of δ 120 to 140 ppm. The carbon atom attached to the chlorine (C3) would be directly influenced by the halogen's electronegativity. The ipso-carbon (C1), attached to the oxoacetaldehyde group, would also have a distinct chemical shift.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehydic C=O | 190 - 195 |
| Ketonic C=O | 195 - 200 |
| Aromatic C1 (ipso) | 135 - 140 |
| Aromatic C2 | 128 - 132 |
| Aromatic C3 (C-Cl) | 133 - 137 |
| Aromatic C4 | 125 - 129 |
| Aromatic C5 | 130 - 134 |
| Aromatic C6 | 127 - 131 |
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to delineate the substitution pattern on the phenyl ring. Cross-peaks would be observed between adjacent protons (e.g., H4-H5, H5-H6).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the direct assignment of each protonated aromatic carbon by linking its ¹H signal to its corresponding ¹³C signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. For instance, the aldehydic proton would show a correlation to the ketonic carbonyl carbon, and the aromatic protons would show correlations to the ipso-carbon and other carbons within the ring, providing crucial connectivity information.
Infrared (IR) Spectroscopy for Elucidating Functional Group Vibrations
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would be dominated by the stretching vibrations of the two carbonyl groups. The ketonic C=O stretch is expected to appear around 1680-1700 cm⁻¹, while the aldehydic C=O stretch would likely be found at a slightly higher frequency, around 1700-1725 cm⁻¹. The conjugation of the ketone with the aromatic ring would lower its stretching frequency.
Other characteristic absorption bands would include the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), the C-H stretching of the aldehyde group (a pair of bands around 2720 and 2820 cm⁻¹), C=C stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region), and the C-Cl stretching vibration (typically in the 600-800 cm⁻¹ region).
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Aldehydic C=O Stretch | 1700 - 1725 |
| Ketonic C=O Stretch | 1680 - 1700 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aldehydic C-H Stretch | 2720 and 2820 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-Cl Stretch | 600 - 800 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound (C₈H₅ClO₂). This exact mass measurement allows for the unambiguous determination of the elemental formula. The theoretical exact mass can be calculated, and the experimental value from HRMS should match this to a high degree of accuracy (typically within a few parts per million).
The mass spectrum would also display a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks separated by two mass units (M⁺ and M+2⁺).
Analysis of the fragmentation pattern would provide further structural information. Common fragmentation pathways would likely involve the loss of the aldehyde group (CHO), the chlorine atom (Cl), and the carbonyl group (CO). The 3-chlorobenzoyl cation would be an expected and stable fragment.
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | m/z (for ³⁵Cl) |
| [M]⁺ | 168 |
| [M-CHO]⁺ | 139 |
| [M-Cl]⁺ | 133 |
| [C₇H₄ClO]⁺ | 139 |
| [C₇H₄O]⁺ | 104 |
Chromatographic Methods for Separation, Purity Assessment, and Reaction Monitoring
Chromatography is the cornerstone of purification and analysis in organic chemistry. Various chromatographic techniques are applied to separate this compound from starting materials, byproducts, and degradation products, as well as to assess its purity and monitor the progress of its synthesis.
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used for qualitative monitoring of reactions and preliminary purity assessment. wisc.edu The separation is based on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel, which is polar) and the mobile phase (an organic solvent or solvent mixture). wisc.edu
For this compound, a moderately polar compound, a solvent system of intermediate polarity is required. A common starting point would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). reddit.com The ratio can be adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7. reddit.comualberta.ca
Application: A small spot of the reaction mixture is applied to the baseline of a silica gel TLC plate.
Development: The plate is placed in a sealed chamber containing the chosen eluent. The solvent moves up the plate by capillary action, separating the components.
Visualization: After development, the separated spots are visualized. Since the compound contains a chromophore (the chlorophenyl ketone group), it can be readily visualized under UV light (typically at 254 nm).
By comparing the Rf value of the product spot to those of the starting materials, one can quickly determine if the reaction is complete. The appearance of a single spot for the purified compound suggests a high degree of purity.
| Parameter | Description | Typical Value/Method |
| Stationary Phase | The adsorbent coated on the plate. | Silica Gel 60 F254 |
| Mobile Phase (Eluent) | Solvent system to separate components. | Hexane:Ethyl Acetate (e.g., 3:1 v/v) |
| Retention Factor (Rf) | Ratio of distance traveled by spot to solvent front. | Optimized to be ~0.3-0.7 |
| Visualization | Method to see the separated spots. | UV lamp (254 nm) |
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. asianpubs.org For quantitative analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
In this mode, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. researchgate.net An acid, like formic or acetic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups. mdpi.com
Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance (e.g., around 255 nm, characteristic of the aromatic ketone system). asianpubs.org For quantification, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound and plotting the peak area against concentration. The concentration of the compound in an unknown sample can then be determined from this curve. The method's accuracy, precision, linearity, and sensitivity must be validated according to established guidelines. researchgate.net
When a pure sample of this compound is required for use as a reference standard or for further reactions, preparative chromatography is used. This can be achieved through preparative column chromatography or preparative HPLC.
Preparative Column Chromatography on silica gel is a standard method for purifying aldehydes on a larger scale. researchgate.net The crude product is loaded onto the top of a silica gel column and eluted with a solvent system of appropriate polarity, often slightly less polar than the one used for TLC analysis (e.g., hexane/ethyl acetate or hexane/diethyl ether). researchgate.net The aldehyde, being more polar than non-polar impurities but less polar than potential carboxylic acid byproducts, will elute accordingly. Fractions are collected and analyzed by TLC to identify those containing the pure product.
Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. nsf.gov While capable of providing very high purity, it is generally more expensive and generates more solvent waste than column chromatography. nsf.gov
An alternative chemical purification method specific to aldehydes involves bisulfite extraction . The crude mixture is treated with a saturated aqueous solution of sodium bisulfite, which reacts selectively with the aldehyde to form a water-soluble adduct. This adduct can be separated from non-aldehyde impurities by liquid-liquid extraction. The pure aldehyde can then be regenerated from the adduct by treatment with a base. jove.com
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements (such as nitrogen and sulfur) in a compound. nus.edu.sg This data is used to confirm the empirical formula of a newly synthesized compound and serves as a critical measure of its purity.
The molecular formula for this compound is C₈H₅ClO₂. The theoretical elemental composition can be calculated from its formula and the atomic weights of its constituent elements.
The analysis is performed using a CHNS analyzer, where a small, precisely weighed amount of the sample is combusted at high temperature. clariant.com The resulting gases (CO₂, H₂O, etc.) are separated and quantified by a detector. The chlorine content would be determined separately, often by titration or ion chromatography after combustion. For a compound to be considered pure, the experimentally determined percentages must agree with the theoretical values, typically within a narrow margin of ±0.4%, as stipulated by many scientific journals. nih.gov
Table of Theoretical Elemental Composition for C₈H₅ClO₂
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 57.01 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 2.99 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 21.03 |
| Oxygen | O | 15.999 | 2 | 31.998 | 18.98 |
| Total | 168.579 | 100.00 |
Computational Chemistry and Theoretical Studies on 2 3 Chlorophenyl 2 Oxoacetaldehyde
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are fundamental computational techniques used to determine the three-dimensional structures and relative stabilities of a molecule's possible spatial arrangements, known as conformers. For 2-(3-chlorophenyl)-2-oxoacetaldehyde, the primary conformational flexibility arises from the rotation around the single bond connecting the 3-chlorophenyl ring and the oxoacetaldehyde moiety (C-C bond).
For phenylglyoxal (B86788) derivatives, a key aspect is the relative orientation of the two carbonyl groups. The most stable conformers are typically planar or near-planar to maximize electronic conjugation, with the primary distinction being the syn or anti arrangement of the carbonyls. The anti conformer is often found to be more stable due to reduced steric hindrance and electrostatic repulsion between the oxygen atoms. The presence of the chlorine atom at the meta position is expected to have a minor influence on the rotational barrier compared to substituents at the ortho position. nih.govnih.gov
Table 1: Illustrative Conformational Analysis Data for a Phenylglyoxal Derivative (Based on general findings for similar structures)
| Conformer | Dihedral Angle (O=C-C=O) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| anti-periplanar | ~180° | 0.00 (most stable) | ~2.5 |
| syn-periplanar | ~0° | 2.5 - 4.0 | ~4.8 |
| gauche | ~60° | > 5.0 (Transition State) | - |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a molecule's structure, energy, and reactivity. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), provide deep insights into its chemical behavior. researchgate.netresearchgate.net
Key properties derived from DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), indicating sites for nucleophilic attack. For this compound, the MEP would show strong negative potential around the carbonyl oxygens and positive potential around the carbonyl carbons, identifying them as key reactive sites. researchgate.netmdpi.com
Atomic Charges: Mulliken or Natural Bond Orbital (NBO) analysis quantifies the charge on each atom, further pinpointing electrophilic and nucleophilic centers.
Table 2: Representative Predicted Electronic Properties via DFT (Based on B3LYP/6-311+G(d,p) calculations for analogous aromatic ketones)
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | ~ -7.5 eV | Indicates regions of electron density, likely on the phenyl ring. |
| LUMO Energy | ~ -3.0 eV | Indicates regions susceptible to nucleophilic attack, primarily on the dicarbonyl system. |
| HOMO-LUMO Gap | ~ 4.5 eV | Suggests high chemical reactivity. |
| Dipole Moment | ~ 2.6 D | Indicates a polar molecule. |
Elucidation of Reaction Mechanisms Through Transition State Calculations
Computational chemistry is instrumental in mapping the reaction pathways and identifying the transition state (TS)—the highest energy point along the reaction coordinate. Locating the TS allows for the calculation of the activation energy, which is the primary determinant of the reaction rate. ucsb.edu
For this compound, a relevant reaction to study would be its behavior with nucleophiles, such as in a Cannizzaro-type reaction or addition of an amine. nih.gov Transition state calculations would proceed by:
Optimizing the geometries of the reactants and products.
Proposing an initial guess for the transition state structure.
Using a TS optimization algorithm (e.g., QST2, QST3, or Berny algorithm) to locate the first-order saddle point on the potential energy surface. youtube.com
Confirming the TS by performing a frequency calculation. A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the forming and breaking of bonds). scm.com
These calculations would reveal how the chlorine substituent influences the activation barrier compared to unsubstituted phenylglyoxal, providing a quantitative understanding of its electronic effect on the reaction mechanism. psu.edu
Table 3: Illustrative Data for a Calculated Transition State (Nucleophilic Addition)
| Parameter | Value | Description |
|---|---|---|
| Activation Energy (ΔG‡) | 15-25 kcal/mol | The free energy barrier for the reaction. |
| Imaginary Frequency | -250 to -400 cm⁻¹ | Confirms the structure as a true transition state. |
| Key Bond Distance (Nu---C) | ~2.0 Å | The distance of the forming bond between the nucleophile (Nu) and the carbonyl carbon. |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)
DFT calculations can accurately predict spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. researchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). idc-online.comnih.gov Comparing the predicted ¹H and ¹³C NMR spectra with experimental data can confirm the molecular structure and assign specific signals to the correct atoms. researchgate.net
IR Vibrational Frequencies: The analysis of harmonic vibrational frequencies calculated by DFT helps in assigning the absorption bands in an experimental IR spectrum. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (typically ~0.96 for B3LYP functionals). researchgate.netmdpi.com For this compound, key predicted vibrations would include the two distinct C=O stretching modes, C-Cl stretching, and aromatic C-H and C=C stretching frequencies. nih.gov
Table 4: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Shifts (Based on typical accuracy of GIAO-DFT methods for similar compounds)
| Carbon Atom | Predicted Shift (ppm) | Hypothetical Exp. Shift (ppm) | Assignment |
|---|---|---|---|
| C=O (ketone) | 192.5 | 193.1 | Ketonic carbonyl |
| C=O (aldehyde) | 185.1 | 186.0 | Aldehydic carbonyl |
| C-Cl | 134.8 | 135.2 | Aromatic carbon bonded to chlorine |
Table 5: Illustrative Predicted IR Vibrational Frequencies
| Vibrational Mode | Scaled Calculated Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3050 | Medium |
| Aldehyde C-H Stretch | ~2820, ~2720 | Medium |
| C=O Stretch (Ketone) | ~1715 | Strong |
| C=O Stretch (Aldehyde) | ~1690 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-Cl Stretch | ~780 | Strong |
Quantitative Structure-Reactivity Relationship (QSRR) Studies on Derivatives
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. Such a study on derivatives of this compound would involve a series of related compounds where the substituent on the phenyl ring is varied (e.g., -NO₂, -CN, -CH₃, -OCH₃).
The process would involve:
Descriptor Calculation: For each derivative, a set of molecular descriptors is calculated using computational software. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or constitutional (e.g., molecular weight).
Reactivity Measurement: An experimental measure of reactivity is obtained for each compound, such as a reaction rate constant (k).
Model Building: Statistical methods, like multiple linear regression, are used to create an equation linking the calculated descriptors to the observed reactivity.
A hypothetical QSRR model might look like: log(k) = c₀ + c₁σ + c₂E(LUMO)
Where σ is the Hammett constant of the substituent and E(LUMO) is the calculated LUMO energy. Such a model would provide predictive power for new, unsynthesized derivatives and offer insight into the electronic factors governing the reaction. researchgate.net
Molecular Dynamics Simulations for Understanding Solution Behavior
While quantum mechanical calculations are excellent for single molecules (in gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the behavior of a molecule within an explicit solvent environment over time. rsc.orgyoutube.com An MD simulation of this compound in a solvent like water would provide insights into its solution-phase behavior. rsc.org
The simulation involves:
Placing the molecule in a box filled with thousands of explicit solvent molecules.
Using a classical force field to describe the interactions between all atoms.
Simulating the movement of all atoms over a period of nanoseconds to microseconds by numerically integrating Newton's equations of motion. mdpi.compnnl.gov
Analysis of the resulting trajectory can reveal:
Solvation Structure: Radial Distribution Functions (RDFs) can be calculated to show the probability of finding solvent molecules at a certain distance from specific atoms on the solute, revealing details about hydrogen bonding and the structure of the solvation shell.
Dynamic Properties: The simulation can be used to calculate the diffusion coefficient of the molecule in the solvent and to observe conformational changes that occur in solution.
Future Perspectives and Emerging Avenues in α Ketoaldehyde Research
Exploration of Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of α-ketoaldehydes, steering research towards methods that minimize waste, reduce energy consumption, and utilize non-toxic materials. A significant focus is on replacing traditional, often hazardous, oxidation reagents with more sustainable alternatives.
One promising approach involves the use of molecular oxygen as the primary oxidant, often in conjunction with a catalyst. For instance, an efficient method for synthesizing α-keto aldehydes has been developed through the selective oxidation of α-hydroxy ketones catalyzed by Copper(I) with oxygen as the oxidant. rsc.org This method offers high yields and represents a greener alternative to heavy metal oxidants. Another sustainable strategy is the two-phase oxidation of readily available sulfoxonium ylides using Oxone, which operates in a water-organic solvent system, simplifying product isolation and reducing solvent waste. chemrxiv.org
The use of unconventional energy sources and natural catalysts is also gaining traction. Concentrated solar radiation, for example, has been successfully employed in conjunction with lemon juice, a natural and biodegradable acid catalyst, for the synthesis of 2-aryl substituted heterocyclic compounds from aromatic aldehydes. nih.govresearchgate.net Furthermore, the replacement of volatile organic solvents with greener alternatives like glycerol (B35011) is a key area of development. nih.govresearchgate.net Glycerol is non-toxic, biodegradable, and has a high boiling point, making it a sustainable medium for reactions such as the synthesis of 2-arylbenzothiazoles from aromatic aldehydes. nih.govresearchgate.net
| Method | Key Reagents/Catalysts | Solvent/Conditions | Key Sustainability Feature | Reference |
|---|---|---|---|---|
| Cu(I)-Catalyzed Oxidation | Cu(I) catalyst, O₂ | Organic Solvent | Uses oxygen as a clean oxidant. | rsc.org |
| Oxidation of Sulfoxonium Ylides | Oxone | Biphasic water-organic system | Simplifies isolation, uses a safer oxidizing agent. | chemrxiv.org |
| Solar-Powered Synthesis | Lemon Juice | Ethanol, Concentrated Solar Radiation | Utilizes renewable energy and a natural catalyst. | nih.govresearchgate.net |
| Glycerol-Mediated Synthesis | None (catalyst-free) | Glycerol | Employs a non-toxic, biodegradable, and recyclable solvent. | nih.govresearchgate.net |
Development of Novel Catalytic Systems for Specific Transformations
The development of innovative catalytic systems is crucial for unlocking the full synthetic potential of α-ketoaldehydes, enabling precise control over reactivity and stereoselectivity. Research is focused on creating catalysts that can facilitate challenging transformations under mild conditions.
Homogeneous catalysis, particularly with transition metals, continues to be a fertile ground for discovery. Ruthenium(II)-based catalysts, for example, have been effectively used for the asymmetric transfer hydrogenation of α-alkyl-β-ketoaldehydes, achieving dynamic kinetic resolution to produce diols with excellent enantioselectivity. researchgate.net Combined catalytic systems that merge the capabilities of organocatalysts and transition metals are also emerging as a powerful strategy. researchgate.net
Furthermore, the synergistic merger of multiple catalytic processes is enabling previously elusive reactions. A notable example is the combination of photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis to achieve the enantioselective α-alkylation of aldehydes with simple olefins. princeton.edu This triple catalytic cycle allows for the construction of complex molecules from simple precursors in a single, light-driven step. princeton.edu Aminocatalysis also remains a key area, with ongoing development of primary and secondary amine catalysts for the asymmetric α-functionalization of α-branched aldehydes with a variety of electrophiles. nih.gov
Integration of Machine Learning and AI in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis by enabling rapid prediction of reaction outcomes and optimization of reaction conditions. These computational tools can analyze vast datasets of chemical reactions to identify patterns that are not readily apparent to human researchers.
For predicting the course of chemical reactions, ML models are being developed that can assess the reactivity of molecules and forecast the major products. nips.cc One approach treats mechanistic steps as a ranking problem, where the model learns to rank potential orbital interactions to identify the most likely productive pathways. nips.cc Such models can be trained on large databases of known reactions to become generalizable tools for predicting the outcomes of novel reactant combinations. nips.cc
Beyond just predicting products, AI is being used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize product yield. rjptonline.org These models can significantly reduce the number of experiments needed, saving time and resources. rjptonline.org In the context of α-ketoaldehydes, ML could be used to predict side reactions, optimize the synthesis of complex derivatives, and guide the discovery of new transformations. As these predictive models become more accurate and accessible, they will serve as invaluable tools for accelerating the deployment, development, and discovery of organic reactions. arxiv.orgrsc.org
| Application Area | ML/AI Approach | Objective | Reference |
|---|---|---|---|
| Reaction Prediction | Ranking of orbital interactions | Identify productive mechanistic steps and predict major products. | nips.cc |
| Metabolism Prediction | Traditional ML, Graph Convolutional Neural Networks | Predict sites of metabolism for specific enzymes (e.g., aldehyde oxidase). | mdpi.com |
| Yield Prediction | Deep learning models | Forecast reaction yields to select high-producing reactions. | rjptonline.org |
| Universal Reaction Modeling | Neural networks | Predict reaction outcomes across vast energy scales for any given reactants. | arxiv.org |
Applications in Advanced Materials Science
The unique reactivity of the α-ketoaldehyde functionality, characterized by two adjacent electrophilic carbonyl groups, makes these compounds attractive building blocks for advanced materials. While specific material properties are beyond the scope of this article, the potential for incorporating these molecules into polymers and other materials is a significant area of future research.
The aldehyde group is known to participate in a variety of condensation and crosslinking reactions. Compounds such as 2-(3-chlorophenyl)acetaldehyde, a structural relative of 2-(3-chlorophenyl)-2-oxoacetaldehyde, are noted for their use as building blocks in the synthesis of polymers and resins. This suggests that the bifunctional nature of α-ketoaldehydes could be exploited to create highly crosslinked polymer networks.
The ability of α-ketoaldehydes to react with amino groups to form stable linkages, such as imidazolium (B1220033) crosslinks, is well-documented in biochemical contexts like peptide stapling. nih.govresearchgate.netresearchgate.net This same reactivity could be harnessed in materials science to develop novel polymers, hydrogels, or functional coatings. The dual carbonyl centers offer multiple reaction sites, potentially leading to materials with unique network structures and functionalities. Future research will likely focus on controlling the polymerization and crosslinking reactions of α-ketoaldehydes to tailor the macroscopic properties of the resulting materials.
Exploration of New Reaction Pathways and Mechanistic Discoveries
Uncovering novel reaction pathways and gaining a deeper mechanistic understanding of α-ketoaldehyde reactivity is fundamental to expanding their synthetic utility. Research in this area often involves a combination of experimental studies and computational chemistry.
One emerging area is the exploration of copper-mediated reactions, which have led to streamlined routes for synthesizing α-ketoamides from α-ketoaldehydes. Mechanistic studies of these reactions suggest novel pathways involving copper-mediated processes that avoid harsh conditions and pre-functionalized starting materials. acs.org
The study of reaction intermediates is also providing new insights. For example, research into low-temperature oxidation has identified γ-ketohydroperoxides as key precursors that can decompose through novel concerted reactions to form carbonyl and carboxylic acid products, challenging previously held assumptions about their reactivity. researchgate.net
Furthermore, the inherent reactivity of α-ketoaldehydes is being leveraged in new ways. A highly effective protocol for stapling peptides has been developed by crosslinking two amino groups using various α-ketoaldehyde reagents. nih.gov This work expands upon the known glycation chemistry of these compounds, creating a range of modified linkers and demonstrating the versatility of the α-ketoaldehyde core in forming complex molecular architectures. nih.govresearchgate.net The investigation of intramolecular cyclizations involving related keto-carbonyl compounds also continues to yield novel heterocyclic structures through plausible mechanisms involving enol-keto rearrangements. mdpi.com These fundamental discoveries pave the way for the development of entirely new synthetic transformations.
Q & A
Q. What are the primary synthetic routes for 2-(3-chlorophenyl)-2-oxoacetaldehyde, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via oxidation of 3-chlorobenzaldehyde using potassium permanganate (KMnO₄) in acidic media. Key parameters include temperature control (30–50°C), solvent selection (e.g., acetic acid), and stoichiometric ratios of the oxidizing agent. Post-reaction purification via distillation or chromatography is critical to isolate the product from by-products like 2-(3-chlorophenyl)-2-oxoacetic acid. Optimization studies suggest that continuous flow reactors improve yield (85–92%) and reduce side reactions compared to batch processes .
Q. Which analytical techniques are most effective for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aldehyde and chlorophenyl moieties. Mass spectrometry (MS) provides molecular weight validation (C₈H₅ClO₂; m/z 184.58). Infrared (IR) spectroscopy identifies functional groups (C=O stretch at ~1700 cm⁻¹, C-Cl at ~750 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .
Q. What are the common chemical reactions involving this compound in organic synthesis?
The compound undergoes:
Q. How is this compound utilized as an intermediate in synthesizing complex molecules?
It serves as a precursor for pharmaceuticals (e.g., quinoline derivatives) and agrochemicals. For example, coupling with 4-fluorophenyl ethylamine via reductive amination yields bioactive amides. Its α-ketoaldehyde structure enables cyclization reactions to form heterocycles like pyrazoles .
Q. What are the stability considerations for storing this compound?
The compound is sensitive to light and moisture. Storage recommendations include amber glass containers at 2–8°C under inert gas (N₂ or Ar). Degradation studies show a shelf life of 6–12 months when stored properly, with periodic purity checks via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in antimicrobial or anticancer activity often arise from assay variability (e.g., cell line specificity, incubation time). A standardized protocol involves:
- Dose-response curves (IC₅₀ determination) across multiple cell lines.
- Enzyme inhibition assays (e.g., kinase or protease targets) to clarify mechanistic pathways.
- Comparative studies with analogs (e.g., 3-fluoro or 3-bromo substituents) to isolate electronic effects .
Q. What experimental designs are recommended for studying the compound’s interaction with biological targets?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). Molecular docking simulations (e.g., AutoDock Vina) predict binding modes to proteins like cytochrome P450. Fluorescence quenching assays monitor conformational changes in enzyme active sites .
Q. How do computational methods enhance understanding of this compound’s reactivity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G*) model transition states for nucleophilic attacks on the aldehyde group. Solvent effects are simulated using polarizable continuum models (PCM). These studies predict regioselectivity in substitution reactions and guide catalyst selection (e.g., Pd(OAc)₂ in cross-couplings) .
Q. What strategies mitigate by-product formation during large-scale synthesis?
Q. How does the 3-chlorophenyl substituent influence reactivity compared to other halogenated analogs?
The electron-withdrawing Cl group increases electrophilicity at the α-keto position, accelerating nucleophilic substitutions. Compared to 3-fluoro analogs, the Cl substituent provides better steric stabilization in transition states, as shown in kinetic studies (kCl/kF = 1.8–2.5). However, bromo analogs exhibit higher reactivity but lower solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
